molecular formula C14H12N4O B375202 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile

4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B375202
M. Wt: 252.27g/mol
InChI Key: HFVNZNLORBPFLH-RQZCQDPDSA-N
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Description

4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring, a dihydropyridine ring, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions. One common method involves the reaction of acetylacetone with cyanoacetohydrazide in ethanol containing piperidine at reflux temperature. The resulting product is then treated with ammonium isothiocyanate and heated at reflux temperature to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Substitution: Reagents such as 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline.

Major Products Formed

    Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition disrupts the DNA replication process, leading to the death of bacterial cells . Additionally, its structure allows it to interact with various biological pathways, making it a versatile compound for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit DNA gyrase and its potential antimicrobial activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carbonitrile

InChI

InChI=1S/C14H12N4O/c1-10-6-11(2)18(14(19)13(10)7-15)17-9-12-4-3-5-16-8-12/h3-6,8-9H,1-2H3/b17-9+

InChI Key

HFVNZNLORBPFLH-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CN=CC=C2)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CN=CC=C2)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CN=CC=C2)C#N)C

Origin of Product

United States

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